molecular formula C10H5Br2FO B14143587 1,6-Dibromo-8-fluoro-2-naphthalenol CAS No. 550998-28-2

1,6-Dibromo-8-fluoro-2-naphthalenol

Cat. No.: B14143587
CAS No.: 550998-28-2
M. Wt: 319.95 g/mol
InChI Key: ZXCATAQIUROCOY-UHFFFAOYSA-N
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Description

1,6-Dibromo-8-fluoro-2-naphthalenol is a chemical compound with the molecular formula C10H5Br2FO It is a derivative of naphthol, characterized by the presence of bromine and fluorine atoms at specific positions on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dibromo-8-fluoro-2-naphthalenol can be synthesized through a multi-step process involving the bromination and fluorination of naphthol derivatives. The typical synthetic route involves the following steps:

    Bromination: Naphthol is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 1 and 6 positions.

    Fluorination: The brominated naphthol is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture to introduce a fluorine atom at the 8 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromo-8-fluoro-2-naphthalenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Substitution: Formation of derivatives with various functional groups replacing bromine.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydro derivatives.

Scientific Research Applications

1,6-Dibromo-8-fluoro-2-naphthalenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-Dibromo-8-fluoro-2-naphthalenol involves its interaction with molecular targets through its bromine and fluorine substituents. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dibromo-2-naphthol: Lacks the fluorine atom at the 8 position.

    8-Fluoro-2-naphthol: Lacks the bromine atoms at the 1 and 6 positions.

    1,6-Dichloro-8-fluoro-2-naphthalenol: Contains chlorine atoms instead of bromine.

Uniqueness

1,6-Dibromo-8-fluoro-2-naphthalenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. This combination of substituents can influence its electronic structure, making it valuable for specific applications in research and industry.

Properties

CAS No.

550998-28-2

Molecular Formula

C10H5Br2FO

Molecular Weight

319.95 g/mol

IUPAC Name

1,6-dibromo-8-fluoronaphthalen-2-ol

InChI

InChI=1S/C10H5Br2FO/c11-6-3-5-1-2-8(14)10(12)9(5)7(13)4-6/h1-4,14H

InChI Key

ZXCATAQIUROCOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)Br)F)Br)O

Origin of Product

United States

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